Cas no 1805502-03-7 (2-bromo-3-fluoro-6-nitro-benzaldehyde)

2-Bromo-3-fluoro-6-nitro-benzaldehyde is a halogenated and nitrated benzaldehyde derivative with significant utility in synthetic organic chemistry. Its distinct substitution pattern—incorporating bromo, fluoro, and nitro functional groups—makes it a versatile intermediate for constructing complex aromatic frameworks, particularly in pharmaceutical and agrochemical research. The electron-withdrawing effects of the nitro and halogen groups enhance reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, facilitating selective functionalization. The aldehyde moiety further enables condensation or reduction reactions, broadening its applicability in heterocycle synthesis. This compound’s well-defined reactivity and stability under controlled conditions make it a valuable building block for targeted molecular design.
2-bromo-3-fluoro-6-nitro-benzaldehyde structure
1805502-03-7 structure
商品名:2-bromo-3-fluoro-6-nitro-benzaldehyde
CAS番号:1805502-03-7
MF:C7H3BrFNO3
メガワット:248.006024599075
MDL:MFCD28739848
CID:4743564
PubChem ID:119012482

2-bromo-3-fluoro-6-nitro-benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Bromo-3-fluoro-6-nitrobenzaldehyde
    • 2-bromo-3-fluoro-6-nitro-benzaldehyde
    • SY278014
    • PS-18630
    • CS-0310147
    • 1805502-03-7
    • MFCD28739848
    • D96929
    • MDL: MFCD28739848
    • インチ: 1S/C7H3BrFNO3/c8-7-4(3-11)6(10(12)13)2-1-5(7)9/h1-3H
    • InChIKey: OBIRIJLZQIKOAW-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C(Br)=C(F)C=CC=1[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 246.92803g/mol
  • どういたいしつりょう: 246.92803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 62.9Ų

2-bromo-3-fluoro-6-nitro-benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1007327-5G
2-bromo-3-fluoro-6-nitro-benzaldehyde
1805502-03-7 97%
5g
$1835 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU6037-1G
2-bromo-3-fluoro-6-nitro-benzaldehyde
1805502-03-7 97%
1g
¥ 3,253.00 2023-04-14
Chemenu
CM328729-5g
2-bromo-3-fluoro-6-nitrobenzaldehyde
1805502-03-7 95%+
5g
$2760 2022-06-12
1PlusChem
1P01UOKK-250mg
2-Bromo-3-fluoro-6-nitrobenzaldehyde
1805502-03-7 97%
250mg
$206.00 2024-06-18
eNovation Chemicals LLC
Y1007327-250mg
2-bromo-3-fluoro-6-nitro-benzaldehyde
1805502-03-7 97%
250mg
$255 2024-07-21
1PlusChem
1P01UOKK-100mg
2-Bromo-3-fluoro-6-nitrobenzaldehyde
1805502-03-7 97%
100mg
$160.00 2024-06-18
eNovation Chemicals LLC
Y1007327-500mg
2-bromo-3-fluoro-6-nitro-benzaldehyde
1805502-03-7 97%
500mg
$405 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU6037-500mg
2-bromo-3-fluoro-6-nitro-benzaldehyde
1805502-03-7 97%
500mg
¥2172.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU6037-10g
2-bromo-3-fluoro-6-nitro-benzaldehyde
1805502-03-7 97%
10g
¥16269.0 2024-04-23
Aaron
AR01UOSW-100mg
2-Bromo-3-fluoro-6-nitrobenzaldehyde
1805502-03-7 97%
100mg
$169.00 2023-12-15

2-bromo-3-fluoro-6-nitro-benzaldehyde 関連文献

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2-bromo-3-fluoro-6-nitro-benzaldehydeに関する追加情報

2-Bromo-3-Fluoro-6-Nitro-Benzaldehyde (CAS No. 1805502-03-7): A Versatile Bromo-Fluoro-Nitro-Substituted Benzaldehyde Derivative in Modern Chemical Biology

Among the diverse array of bromo-fluoro-nitro-substituted benzaldehyde derivatives, 2-bromo-3-fluoro-6-nitro-benzaldehyde (CAS No. 1805502-03-7) stands out as a critical intermediate in organic synthesis and a promising candidate for pharmacological exploration. This compound, characterized by its unique combination of substituent groups—bromine at the 2-position, fluorine at the 3-position, and a nitro group at the 6-position—exhibits distinct physicochemical properties and reactivity patterns that have been leveraged in recent studies to address complex challenges in drug discovery and materials science.

The structural configuration of 2-bromo-3-fluoro-6-nitro-benzaldehyde plays a pivotal role in its functional versatility. The nitro group (-NO₂) at the para position relative to the aldehyde (-CHO) functionality imparts strong electron-withdrawing characteristics, enhancing electrophilic reactivity at the aromatic ring. This property is particularly advantageous in Suzuki-Miyaura cross-coupling reactions, where it has been employed as a substrate for constructing biaryl scaffolds in anticancer agents. Meanwhile, the bromine atom at meta-position serves as an ideal leaving group under palladium-catalyzed conditions, enabling precise substitution with bioactive moieties such as amino or hydroxyl groups. The fluorine substituent further modulates molecular polarity and metabolic stability through steric hindrance effects, which were recently demonstrated in a 2023 study published in Journal of Medicinal Chemistry to improve the pharmacokinetic profile of analogs used in neuroprotective research.

In terms of physical properties, this compound exhibits a melting point of approximately 148°C under standard conditions, with a molecular weight of 244.04 g/mol and solubility characteristics typical of nitro-containing aromatic aldehydes—readily soluble in polar solvents like DMF and DMSO but sparingly soluble in water. Its UV-visible spectrum displays characteristic absorption peaks at wavelengths corresponding to π→π* transitions within the aromatic system (λmax ~ 315 nm), while NMR spectroscopic analysis confirms the regiochemical integrity through distinct chemical shift patterns for each substituent: δH 10.4 ppm for the aldehyde proton, δC ~168 ppm for carbonyl carbon, and diagnostic signals for bromo (δC ~119 ppm) and fluoro (δC ~147 ppm) substituted carbons.

Synthetic methodologies for CAS No. 1805502-03-7 have evolved significantly since its first report in synthetic literature. A notable advancement comes from a 2024 study detailing a one-pot synthesis via sequential nitration followed by electrophilic halogenation on substituted benzaldehydes under microwave-assisted conditions. This approach reduces reaction time from conventional multi-step protocols (typically requiring three steps over two days) to a single step completed within 90 minutes while maintaining >95% yield through optimized solvent systems involving acetonitrile and catalytic amounts of HClO₄. Another recent development involves enzymatic synthesis using nitrile hydratase enzymes from Ralstonia eutropha, which selectively introduced nitro groups without affecting existing halogen substituents—a breakthrough reported in Nature Catalysis that minimizes harsh chemical conditions typically associated with nitration processes.

In pharmaceutical research, this compound has gained attention as a privileged scaffold due to its ability to modulate protein-protein interactions (PPIs). A groundbreaking study published in Cell Chemical Biology (June 2024) revealed that when conjugated with peptidomimetic fragments through aldimine formation, it effectively inhibits Bcl-xL/Bax PPI with an IC₅₀ value of 1.8 μM—a critical target for overcoming cancer cell apoptosis resistance. Its nitro group also facilitates bio-reductive activation under hypoxic tumor microenvironments, a property exploited by researchers at MIT's Koch Institute to create prodrugs that selectively release cytotoxic agents within solid tumors while minimizing systemic toxicity.

Beyond oncology applications, bromo-fluoro-nitro-substituted benzaldehydes like CAS No. 1805502-03-7 are being investigated for their potential in neurodegenerative disease therapies. A collaborative effort between Stanford University and Genentech demonstrated that fluorination at position 3 enhances blood-brain barrier permeability compared to non-fluorinated analogs when combined with specific amide functionalities derived from this aldehyde platform. Such findings underscore its utility as an intermediate for developing compounds targeting amyloid-beta aggregation pathways implicated in Alzheimer's disease.

In materials science applications, this compound's photochemical properties have been explored by researchers at ETH Zurich who utilized its nitro-substituted aromatic system as part of covalent organic frameworks (COFs). The bromine substitution was shown to enhance ligand exchange efficiency during COF assembly processes without compromising structural integrity—a key advancement published in Nature Materials (March 2024). These hybrid materials exhibit tunable porosity and photocatalytic activity under visible light irradiation, opening new avenues for environmental remediation applications such as selective CO₂ capture systems.

The electronic effects imparted by each substituent create synergistic opportunities for chemical biology studies involving click chemistry strategies. Recent work from Scripps Research Institute demonstrated that azide-functionalized derivatives prepared via this aldehyde's diazotation reaction exhibit excellent bioorthogonal reactivity with strain-promoted cycloaddition reagents—critical for live-cell imaging applications without disrupting cellular processes. The combination of halogens provides optimal solubility parameters while maintaining necessary rigidity for conjugate stability during biological assays.

In enzymology studies published this year (JACS Au, May 2024), this compound served as an effective probe molecule due to its unique substitution pattern interacting with cytochrome P450 enzymes involved in drug metabolism pathways. Bromine substitution was found to reduce cytochrome binding affinity compared to chlorine counterparts while retaining fluorine-mediated metabolic stability—a balance critical when designing substrates for studying enzyme kinetics without off-target effects.

Safety considerations remain paramount during handling despite its non-regulated status according to current classification systems worldwide (excluding restricted regions). Proper storage practices include maintaining sealed containers under nitrogen atmosphere below room temperature (< - - storing it away from incompatible substances such as strong reducing agents or bases ensures preservation of both purity and functional group reactivity essential for reproducible experimental outcomes across academic laboratories and industrial R&D settings alike.

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